molecular formula C7H17Cl2FN2 B15230328 (3R)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride

(3R)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride

Cat. No.: B15230328
M. Wt: 219.12 g/mol
InChI Key: SATCBCKSMHVJTE-XCUBXKJBSA-N
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Description

(3R)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of the fluoroethyl group in this compound may impart unique properties, making it of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(2-fluoroethyl)piperidin-3-amine typically involves the introduction of the fluoroethyl group to a piperidine ring. One common method is the nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a fluoroethyl halide under basic conditions. The reaction may be carried out in an organic solvent such as acetonitrile or dimethylformamide, with a base like potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The dihydrochloride salt form is typically obtained by reacting the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions may target the fluoroethyl group or the piperidine ring, leading to different reduced products.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce various reduced derivatives of the piperidine ring or the fluoroethyl group.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Use in the production of specialty chemicals or as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (3R)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The fluoroethyl group could enhance binding affinity or selectivity for certain targets, influencing the compound’s pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    (3R)-1-(2-chloroethyl)piperidin-3-amine: Similar structure but with a chloroethyl group instead of a fluoroethyl group.

    (3R)-1-(2-bromoethyl)piperidin-3-amine: Contains a bromoethyl group.

    (3R)-1-(2-hydroxyethyl)piperidin-3-amine: Contains a hydroxyethyl group.

Uniqueness

The presence of the fluoroethyl group in (3R)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride may impart unique properties such as increased metabolic stability, enhanced binding affinity, or altered pharmacokinetics compared to its chloroethyl, bromoethyl, or hydroxyethyl analogs.

Properties

Molecular Formula

C7H17Cl2FN2

Molecular Weight

219.12 g/mol

IUPAC Name

(3R)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride

InChI

InChI=1S/C7H15FN2.2ClH/c8-3-5-10-4-1-2-7(9)6-10;;/h7H,1-6,9H2;2*1H/t7-;;/m1../s1

InChI Key

SATCBCKSMHVJTE-XCUBXKJBSA-N

Isomeric SMILES

C1C[C@H](CN(C1)CCF)N.Cl.Cl

Canonical SMILES

C1CC(CN(C1)CCF)N.Cl.Cl

Origin of Product

United States

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